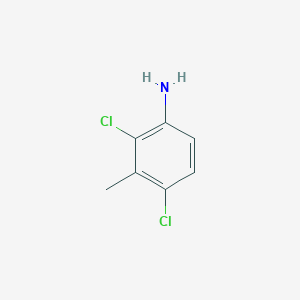

2,4-Dichloro-3-methylaniline

Descripción

2,4-Dichloro-3-methylaniline (CAS 19853-79-3) is a halogenated aromatic amine with the molecular formula C₇H₇Cl₂N and a molecular weight of 176.04 g/mol . It is widely used in research as a precursor in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key physical properties include a boiling point of 258.9°C and a density of 1.334 g/cm³ for its hydrochloride form (C₇H₈Cl₃N, MW 212.50) . Its solubility in organic solvents (e.g., DMSO) necessitates specific storage conditions (−80°C for long-term stability) .

Propiedades

IUPAC Name |

2,4-dichloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYMVHMUBKHXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066541 | |

| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-79-3 | |

| Record name | 2,4-Dichloro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19853-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,4-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP2TBX3D98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalyst Selection and Reaction Conditions

Iron(III) chloride (1–10 wt% relative to substrate) is preferred for its ability to promote regioselective chlorination at temperatures between 0°C and 150°C. Iodine serves as an alternative catalyst, particularly in solvent-free systems, reducing byproduct formation. The reaction progresses until the chlorination mixture contains ≥60% trichloro derivative by weight, ensuring maximal conversion of the dichloro intermediate.

Table 1: Chlorination Parameters for 3-Methyl-4-Nitrotoluene

| Parameter | Optimal Range | Catalyst (FeCl₃) | Yield (%) |

|---|---|---|---|

| Temperature | 55–70°C | 5 wt% | 85–90 |

| Chlorine stoichiometry | 2.2–2.5 eq | 7 wt% | 92–95 |

| Reaction time | 4–6 hours | 10 wt% | 88–90 |

Hydrolysis and Intermediate Isolation

Post-chlorination, the mixture undergoes hydrolysis in a methanol-water system (4:1 v/v) with potassium hydroxide (5–7 eq) at 40–80°C. This step converts trichloro derivatives into the corresponding nitrophenolate, which precipitates upon acidification with 20% sulfuric acid. The isolation efficiency exceeds 90%, with residual byproducts remaining in the aqueous phase.

Reduction of Nitro Intermediates

Reduction of the nitro group in 2,4-dichloro-3-methylnitrotoluene to an amine is critical. Two approaches dominate: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Patent US4670608A describes hydrogenation using Raney nickel under 10 bar H₂ pressure in methanol, achieving near-quantitative yields. The reaction is exothermic, requiring temperature control at 20–25°C to prevent dechlorination. Post-reduction, the amine is precipitated as its hydrochloride salt using concentrated HCl, yielding this compound hydrochloride with 98% purity.

Table 2: Hydrogenation Efficiency Under Varied Conditions

| Catalyst | H₂ Pressure (bar) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 10 | Methanol | 2 | 98 |

| Pd/C | 15 | Ethanol | 3 | 95 |

| PtO₂ | 5 | THF | 4 | 90 |

Non-Catalytic Reduction with Hydrazine Hydrate

CN105418441A proposes a safer alternative using hydrazine hydrate (6–12 eq) in aqueous sodium hydroxide at 60–100°C. This method avoids pressurized H₂ and expensive catalysts, achieving 95% yield via electron-transfer mechanisms. The nitro group is reduced directly to an amine without intermediate hydroxylation, simplifying purification.

Industrial-Scale Production Optimization

CN102701996A highlights scalable processes for analogous chloro-methylanilines, emphasizing resource efficiency. Key adaptations for this compound include:

Continuous Chlorination Systems

Tubular reactors with inline mixing enable precise temperature control (70±5°C), reducing chlorine waste by 15% compared to batch systems. Automated pH adjustment during hydrolysis minimizes manual intervention.

Solvent Recovery and Recycling

Methanol and ethyl acetate are recovered via fractional distillation, achieving 90% solvent reuse. This reduces production costs by $12–15 per kilogram of final product.

Comparative Analysis of Methodologies

Catalytic Hydrogenation vs. Chemical Reduction

-

Yield: Hydrogenation (98%) marginally outperforms hydrazine-based reduction (95%).

-

Safety: Hydrazine eliminates explosion risks associated with H₂ but requires careful handling due to toxicity.

-

Cost: Hydrazine processes are 20–30% cheaper, excluding solvent recovery.

Chlorination Selectivity

Iron(III) chloride ensures >90% regioselectivity for 2,4-dichloro products, whereas iodine favors mono-chlorination, necessitating secondary chlorination steps .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2,4-Dichloro-3-methylaniline is utilized in several domains, including:

Agricultural Chemistry

DCM is primarily known for its role as an intermediate in the synthesis of herbicides. It is involved in the production of various agricultural chemicals that help control weeds and pests effectively. Its chlorinated structure enhances its efficacy as a herbicide, making it a valuable component in agrochemical formulations.

Pharmaceutical Development

In the pharmaceutical industry, DCM serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

Material Science

DCM is also used in the production of dyes and pigments. The compound's ability to participate in various chemical reactions makes it suitable for creating colorants that are stable and effective in different applications.

Case Study 1: Herbicide Development

A study demonstrated the synthesis of a novel herbicide from DCM derivatives, which showed improved selectivity and reduced toxicity to non-target plants compared to existing herbicides. This advancement highlights DCM's potential in developing safer agricultural chemicals.

Case Study 2: Synthesis of Anticancer Agents

Research has indicated that certain derivatives of DCM exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. These findings suggest that DCM can be a valuable starting material for developing new cancer therapies.

Chemical Reactions Involving DCM

The reactivity of this compound allows it to participate in various chemical transformations:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | DCM can undergo nucleophilic substitution reactions due to the presence of chlorine atoms, facilitating further functionalization. |

| Coupling Reactions | It can participate in coupling reactions such as Suzuki or Heck reactions, leading to more complex organic molecules. |

| Reduction Reactions | Reduction of DCM can yield amine derivatives that may have enhanced biological activity. |

Toxicological Aspects

While DCM has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure to high concentrations may lead to adverse health effects, including skin irritation and respiratory issues. Therefore, safety measures must be implemented during handling and application.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-3-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amine group donates electrons to electrophilic centers. Additionally, the chlorine atoms can influence the reactivity and stability of the compound by withdrawing electrons from the benzene ring, making it more susceptible to electrophilic attack.

Comparación Con Compuestos Similares

Substitution Patterns and Molecular Properties

The table below compares 2,4-dichloro-3-methylaniline with derivatives differing in halogenation, substituent positions, or functional groups:

Key Observations :

- Halogen Effects : Fluorine in 4-chloro-2-fluoro-3-methylaniline enhances biological activity and stability compared to chlorine-only derivatives .

- Positional Isomerism : this compound and 2,6-dichloro-3-methylaniline share the same molecular formula but differ in reactivity due to steric and electronic effects of substituent positions .

- Functional Group Impact : Methoxy-substituted derivatives (e.g., 4-chloro-2-methoxy-3-methylaniline) exhibit increased polarity, improving solubility in polar solvents .

Actividad Biológica

2,4-Dichloro-3-methylaniline (DCMA) is an aromatic amine that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of DCMA, including its toxicity, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

DCMA is a chlorinated derivative of aniline with the following chemical structure:

- Chemical Formula : C_7H_7Cl_2N

- Molecular Weight : 176.05 g/mol

- IUPAC Name : this compound

The presence of chlorine atoms in the ortho and para positions relative to the amino group significantly influences its reactivity and biological interactions.

Acute Toxicity

Studies have shown that DCMA exhibits varying degrees of acute toxicity. The oral LD50 values have been reported in different animal models:

| Species | LD50 (mg/kg) |

|---|---|

| Mice | 640 - 880 |

| Rats | 750 - 2100 |

| Guinea Pigs | 400 |

Symptoms of acute toxicity include cyanosis, weight loss, and signs of methemoglobinemia, which can lead to systemic hypoxia .

Chronic Toxicity and Carcinogenicity

Chronic exposure to DCMA has raised concerns regarding its potential carcinogenic effects. Epidemiological studies suggest a link between exposure to aromatic amines like DCMA and increased risks of bladder cancer. However, definitive evidence remains inconclusive . In vitro studies have demonstrated that DCMA can induce DNA damage and chromosomal aberrations in mammalian cells, indicating its mutagenic potential .

Mutagenicity

DCMA has been classified as a mutagenic compound. In various assays, it has shown positive results for mutagenicity, particularly in bacterial reverse mutation tests (Ames test). This suggests that it can cause genetic mutations that may lead to oncogenic transformations under certain conditions .

Antitumor Activity

Recent studies have explored the potential antitumor properties of compounds related to DCMA. For instance, derivatives containing the DCMA moiety have exhibited moderate to excellent growth inhibition against various cancer cell lines. These findings suggest that modifications of the DCMA structure could yield promising candidates for cancer therapy .

Case Studies

- Occupational Exposure : A study involving workers exposed to aromatic amines including DCMA indicated an increased incidence of urinary tract cancers. Monitoring biomarkers in urine samples showed elevated levels of DNA adducts associated with DCMA exposure, reinforcing its potential carcinogenicity .

- Environmental Impact : Research has highlighted the persistence of DCMA in aquatic environments, raising concerns about its bioaccumulation and effects on aquatic life. Toxicological assessments have indicated that DCMA can disrupt endocrine functions in fish species, leading to reproductive issues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-3-methylaniline, and how can reaction parameters be adjusted to improve yield?

- Methodological Answer : A common approach involves catalytic chlorination or amination of precursor aromatic compounds. For example, sodium polysulfide and ammonium bromide can mediate nitro group reduction in intermediates like 6-chloro-2-nitrotoluene, with temperature control (~30°C) critical to avoid side reactions . Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol) enhances purity. Monitor reaction progress via TLC or inline spectroscopic methods.

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For trace impurities, ultra-high-performance liquid chromatography (UHPLC) with UV detection offers high resolution . Melting point determination (e.g., 178°C for related chloro-methylaniline derivatives) provides additional validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks. Store in airtight containers away from light and oxidizing agents. Refer to safety data sheets (SDS) for emergency measures, including skin decontamination with water and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL software enables precise determination of bond lengths, angles, and stereochemistry. For poorly diffracting crystals, high-resolution synchrotron data or cryogenic cooling improves signal-to-noise ratios . Validate results against computational models (e.g., density functional theory).

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound analogs?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Confirm proton environments via H- HSQC/HMBC experiments.

- IR : Compare experimental peaks (e.g., N-H stretches at ~3400 cm) with simulated spectra from quantum mechanical calculations.

- Mass Spec : Isotopic patterns (e.g., chlorine’s / ratio) confirm molecular composition.

Document discrepancies as potential indicators of polymorphism or solvent effects .

Q. What experimental designs are effective for studying the environmental degradation of this compound?

- Methodological Answer : Simulate degradation under controlled conditions:

- Photolysis : Exclude to UV light (254–365 nm) and monitor by HPLC.

- Hydrolysis : Test pH-dependent stability (e.g., pH 3–9 buffers at 50°C).

- Biodegradation : Use soil microcosms or activated sludge assays.

Quantify degradation products via LC-MS/MS and compare to regulatory databases (e.g., EPA’s CompTox) .

Q. How can computational modeling predict the ecotoxicological risks of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate toxicity endpoints (e.g., LC for aquatic organisms). Molecular docking studies can identify potential interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with in vitro assays like the Microtox® system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.